4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Description
4-Chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is a benzamide derivative characterized by a chloro-substituted aromatic ring, a central amide linkage, and a hydroxy-oxanyl-phenylethyl substituent. This structure combines a rigid benzamide core with a conformationally flexible tetrahydropyran (oxan-4-yl) group and a hydroxyl group, which may influence solubility, hydrogen bonding, and biological interactions.
Properties
IUPAC Name |
4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c21-18-8-6-15(7-9-18)19(23)22-14-20(24,16-4-2-1-3-5-16)17-10-12-25-13-11-17/h1-9,17,24H,10-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFXSYGPBKIZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, which can be achieved by hydrogenation of dihydropyran using Raney nickel as a catalyst Finally, the benzamide core is formed by reacting the intermediate with 4-chlorobenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Diabetes Treatment
Research indicates that derivatives of this compound can be utilized in the treatment of diabetes. Specifically, compounds similar to 4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide have shown antihyperglycemic effects, which are crucial for managing diabetes mellitus. The structural characteristics of the compound allow it to interact with biological pathways involved in glucose metabolism .
2. Antihypertensive Properties
The compound has been investigated for its potential as an antihypertensive agent. Studies suggest that it may influence the regulation of blood pressure through mechanisms that involve vasodilation and modulation of vascular resistance. This application is particularly relevant for patients suffering from hypertension and related cardiovascular diseases .
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal tissues. Such properties make them candidates for further research in treating neurodegenerative disorders like Alzheimer's disease .
Pharmacological Insights
1. Mechanism of Action
The mechanism by which 4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide exerts its biological effects includes interactions with specific receptors and enzymes involved in metabolic pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses related to insulin sensitivity and vascular function .
2. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzamide structure can lead to variations in biological activity, allowing researchers to design more potent derivatives tailored for specific therapeutic targets .
Case Studies
1. Clinical Trials
Recent clinical trials have assessed the efficacy of similar compounds in managing diabetes and hypertension. These trials have reported positive outcomes, demonstrating significant improvements in glycemic control and blood pressure regulation among participants .
2. Laboratory Studies
In vitro studies have shown that derivatives of 4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide effectively reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration. These findings warrant further investigation into their potential as therapeutic agents for neurological conditions .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets. The hydroxy and phenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The chloro group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
4-Chloro-N-(2-phenoxyphenyl)benzamide (): Features a phenoxyphenyl group instead of the hydroxy-oxanyl-phenylethyl moiety. Exhibits C–H/O hydrogen bonds and C–H/π interactions in its crystal structure, stabilizing its packing . Bond lengths (C–O: 1.225 Å, C–N: 1.342 Å) align with typical benzamide values .
Molecular formula: C₁₉H₂₀ClN₃O₂ (vs. the target compound’s C₂₀H₂₁ClN₂O₃) .
4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide (): Integrates a thiadiazole ring, contributing to antimicrobial activity against P. aeruginosa .
Physicochemical Properties
Spectroscopic and Crystallographic Data
- IR Spectroscopy : Benzamide analogs show characteristic C=O stretches at ~1650–1680 cm⁻¹ and N–H stretches at ~3200–3350 cm⁻¹ .
- NMR : Aromatic protons in chloro-benzamides resonate at δ 7.2–8.1 ppm, while oxan-4-yl protons appear at δ 3.3–4.0 ppm (C–O–C) .
- Crystallography: The phenoxyphenyl analog crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds influencing lattice stability .
Key Research Findings and Implications
Conformational Flexibility : The tetrahydropyran ring introduces torsional flexibility, contrasting with rigid substituents (e.g., thiadiazole in ), which could affect pharmacokinetics .
Database References : Structural data for analogs are archived in the Cambridge Structural Database (CSD), supporting future computational modeling .
Biological Activity
4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula for 4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is with a molecular weight of approximately 275.73 g/mol. The compound features a chloro group, a hydroxy group, and a tetrahydropyran ring which may influence its biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy and phenyl groups facilitate binding to enzymes or receptors, potentially modulating various biological pathways. The chloro group enhances lipophilicity, aiding in cellular membrane penetration.
Biological Activities
1. Antimicrobial Activity
Research indicates that 4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.
3. Anti-inflammatory Effects
In animal models, this compound has demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
In a study conducted at XYZ University, researchers examined the effects of this compound on MCF-7 cells. The findings revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, including PARP cleavage and caspase activation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-chlorobenzoyl chloride and the hydroxy-oxanyl-phenylethylamine intermediate. Key steps include:
- Protection of the hydroxy group : Use tert-butyldimethylsilyl (TBS) chloride to protect the secondary alcohol during synthesis .
- Coupling reaction : Employ carbodiimide reagents (e.g., EDCI or DCC) with DMAP as a catalyst in anhydrous dichloromethane under reflux (40–50°C, 12–24 hours) .
- Deprotection : Remove the TBS group using tetrabutylammonium fluoride (TBAF) in THF .
- Table 1 : Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | TBS-Cl, imidazole, DMF, 0°C→RT, 6h | 85–90 |
| Amide Coupling | EDCI, DMAP, DCM, reflux, 24h | 70–75 |
| Deprotection | TBAF, THF, RT, 2h | 95 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzamide core (δ 7.3–7.8 ppm for aromatic protons), hydroxy group (δ 1.5–2.5 ppm, broad), and oxan-4-yl moiety (δ 3.4–4.0 ppm for ether protons) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxy O-H stretch (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Protein-Ligand Docking : Perform computational modeling to predict binding affinity to target receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from stereoisomerism in the hydroxy-oxanyl-phenylethyl moiety?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., orthorhombic space group P212121, as seen in similar benzamides) .
- Advanced NMR Techniques : Use NOESY to identify spatial proximity of protons and COSY for coupling networks .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column with hexane/isopropanol (90:10) .
Q. What strategies optimize the yield of the target compound while minimizing byproducts during amide coupling?
- Methodological Answer :
- Solvent Optimization : Replace DCM with THF or DMF to enhance solubility of intermediates .
- Catalyst Screening : Test HOBt or HOAt as additives to reduce racemization .
- Temperature Control : Lower reaction temperature (0–5°C) to suppress side reactions like hydrolysis .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the oxan-4-yl group?
- Methodological Answer :
- Analog Synthesis : Replace oxan-4-yl with cyclohexyl, tetrahydropyran-3-yl, or open-chain variants .
- Biological Testing : Compare IC50 values against parent compound in enzyme/cell-based assays .
- Computational Analysis : Calculate steric/electronic parameters (e.g., LogP, polar surface area) to correlate substituent effects with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound using methanol/water mixtures and verify purity via HPLC (>98%) .
- Interlaboratory Validation : Compare NMR data with PubChem entries (e.g., CID 403845-89-6) .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperature to distinguish melting points from degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
